molecular formula C36H38N2 B14200647 1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine CAS No. 919792-01-1

1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine

Cat. No.: B14200647
CAS No.: 919792-01-1
M. Wt: 498.7 g/mol
InChI Key: KUYKVBISFLITHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine is an organic compound characterized by its unique structure, which includes a diphenylethene core linked to two phenylene groups, each attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine typically involves the reaction of 1,1-diphenylethene with 4-bromophenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine rings can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated piperidine rings.

    Substitution: Formation of substituted derivatives with new functional groups replacing the piperidine rings.

Scientific Research Applications

1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorescence studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, in biochemical assays, it may act as a ligand that binds to a target protein, altering its conformation and function. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dibenzaldehyde
  • 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene
  • 1,1,2,2-Tetraphenylethylene

Uniqueness

1,1’-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine is unique due to its combination of a diphenylethene core with piperidine rings, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack the piperidine functionality or have different substituents.

Properties

CAS No.

919792-01-1

Molecular Formula

C36H38N2

Molecular Weight

498.7 g/mol

IUPAC Name

1-[4-[2,2-diphenyl-1-(4-piperidin-1-ylphenyl)ethenyl]phenyl]piperidine

InChI

InChI=1S/C36H38N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)36(31-17-21-33(22-18-31)37-25-9-3-10-26-37)32-19-23-34(24-20-32)38-27-11-4-12-28-38/h1-2,5-8,13-24H,3-4,9-12,25-28H2

InChI Key

KUYKVBISFLITHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)N6CCCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.